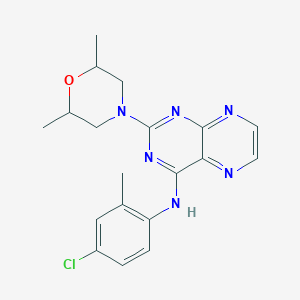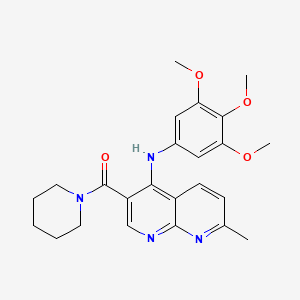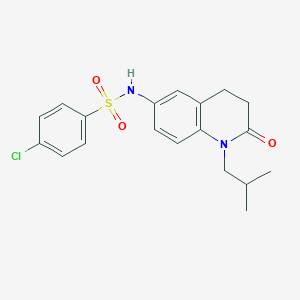
1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine is a chemical compound that belongs to the class of sulfonylpiperidines. It is a synthetic compound that has been developed for scientific research purposes. This compound has been found to have potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine involves the inhibition of certain enzymes that are involved in the development of diseases. This compound has been found to inhibit the activity of enzymes such as phosphodiesterase and phospholipase A2. These enzymes are involved in the regulation of various cellular processes such as cell growth, inflammation, and apoptosis.
Biochemical and Physiological Effects:
1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. This compound has also been found to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine in lab experiments include its potential applications in the development of new drugs for the treatment of various diseases. This compound has been found to have inhibitory effects on certain enzymes that are involved in the development of diseases. The limitations of using this compound in lab experiments include its complex synthesis process and the need for expertise in organic chemistry.
Future Directions
There are several future directions for the research on 1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine. One direction is to further investigate its potential applications in the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its potential applications in the development of new drugs for the treatment of cancer and inflammation. Additionally, further research is needed to optimize the synthesis process of this compound and to investigate its safety and toxicity.
Synthesis Methods
The synthesis of 1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine involves several steps. The starting materials for the synthesis are 3-fluoro-4-methoxybenzene and 4-fluorobenzene. These two compounds are reacted with piperidine and sulfonyl chloride to produce the final product. The synthesis process is complex and requires expertise in organic chemistry.
Scientific Research Applications
1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine has potential applications in the field of medicinal chemistry. It has been found to have inhibitory effects on certain enzymes that are involved in the development of diseases such as cancer and inflammation. This compound has also been found to have potential applications in the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)sulfonyl-3-(4-fluorophenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2NO5S2/c1-26-18-9-8-15(11-17(18)20)28(24,25)21-10-2-3-16(12-21)27(22,23)14-6-4-13(19)5-7-14/h4-9,11,16H,2-3,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGMKPFDSTYWCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)S(=O)(=O)C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-Ethyl-5-mercapto-1,3-dimethylpyrimido[4,5-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2572248.png)

![3-(1,3-benzodioxol-5-yl)-3-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]propanoic acid](/img/structure/B2572251.png)
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2572252.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2572254.png)

